3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione
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Overview
Description
3,7-dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione is an oxopurine.
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Thiadiazepino-Purine Ring Systems
The compound has been used in the synthesis of new thiadiazepino-purine ring systems, contributing to advancements in organic chemistry and molecular design (Hesek & Rybár, 1994).
Development of Purine Derivatives
It serves as a precursor in the formation of 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents, which have shown potential in receptor affinity and pharmacological evaluation (Chłoń-Rzepa et al., 2013).
Creation of Xanthene Derivatives
The compound is utilized in synthesizing xanthene derivatives, which are investigated for their potential as antiasthmatic agents (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Chemical Analysis and Properties
Investigation of Intermolecular Interactions
Studies have focused on the quantitative analysis of different intermolecular interactions in derivatives of this compound, providing insight into the design of new materials (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Crystal Structure Analysis
Research into the crystal structure of derivatives of this compound has been conducted to understand its molecular geometry and interaction patterns (Karczmarzyk et al., 1997).
Receptor Affinity and Biological Activity
Receptor Affinity Studies
The compound has been a focus in synthesizing derivatives with varying affinities to serotonin and dopamine receptors, aiding in the understanding of structure-affinity relationships in neurological research (Żmudzki et al., 2015).
Development of Antiasthmatic Agents
Derivatives of this compound are explored for their vasodilatory and antiasthmatic potential, contributing to the development of new therapeutic agents (Bhatia et al., 2016).
Pharmacological Evaluation
Studies have evaluated the pharmacological properties of its derivatives, especially their antidepressant and anxiolytic activities, which are crucial in the field of psychopharmacology (Chłoń-Rzepa et al., 2013).
properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-benzyl-8-(benzylamino)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H21N5O2/c1-24-17-18(23-20(24)22-13-15-9-5-3-6-10-15)25(2)21(28)26(19(17)27)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,22,23) |
InChI Key |
ZEUFAGMUQAKCPC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Canonical SMILES |
CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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